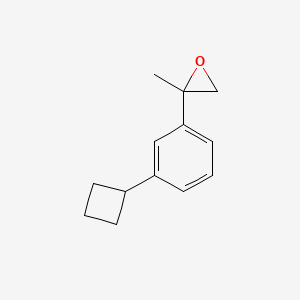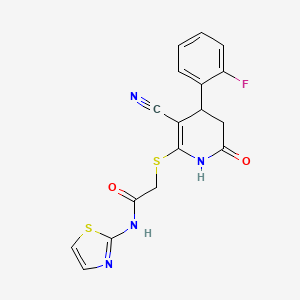![molecular formula C12H19N5O3S B2881038 N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide CAS No. 2034371-75-8](/img/structure/B2881038.png)
N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide” belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines have been studied for their potential biological activities .
Molecular Structure Analysis
Pyrrolopyrimidines have a distinctive structure with a pyrrole ring fused to a pyrimidine ring . The presence of the morpholino group and the sulfonamide group would add complexity to the molecule and potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of pyrrolopyrimidines would largely depend on the specific substituents present on the molecule . For instance, the presence of electron-donating or electron-withdrawing groups could influence the compound’s reactivity .Applications De Recherche Scientifique
Structural Analysis and Synthetic Approaches
Compounds structurally related to N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide have been extensively studied for their crystal structures, providing insights into their molecular conformations and potential for forming supramolecular assemblies. For instance, the analysis of related sulfonamide-based compounds revealed intricate molecular conformations stabilized by intramolecular interactions and their ability to form dimers and chains through hydrogen bonding in the crystal lattice (Kumar et al., 2012). Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceutical development.
Biological Activity and Therapeutic Potential
Sulfonamide hybrids, incorporating various pharmacophores, exhibit a broad range of biological activities. Recent advances have highlighted the synthesis and biological evaluation of sulfonamide-based hybrids, showing significant potential in antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain applications (Ghomashi et al., 2022). This research underscores the versatility of sulfonamide moieties when combined with other biologically active scaffolds, suggesting potential avenues for developing new therapeutic agents.
Antioxidant and Neuroprotective Applications
Compounds bearing sulfonamide groups have been identified as potential multifunctional antioxidants, offering prospects for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD). These compounds exhibit properties that protect cells against oxidative stress, suggesting their utility in preventive treatments (Jin et al., 2010). The integration of sulfonamide groups with free radical scavenging and metal chelating functionalities indicates a promising strategy for developing therapies against oxidative stress-related conditions.
Mécanisme D'action
Target of Action
The primary target of N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound exerts significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound also induces apoptosis, a programmed cell death process, further contributing to its anti-proliferative effects .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis . The compound has shown superior cytotoxic activities against various cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-15(2)21(18,19)17-8-10-7-13-12(14-11(10)9-17)16-3-5-20-6-4-16/h7H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZANNJAUWLLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)
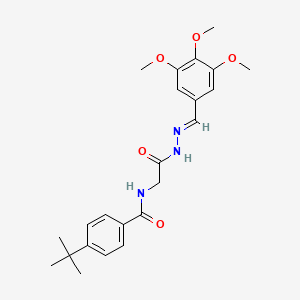
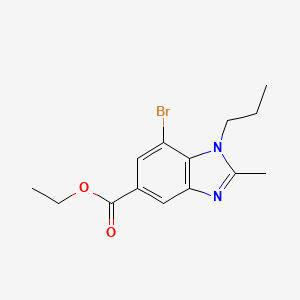
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)
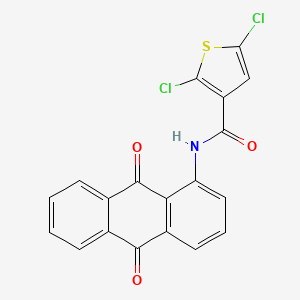
![N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2880965.png)
![3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2880967.png)
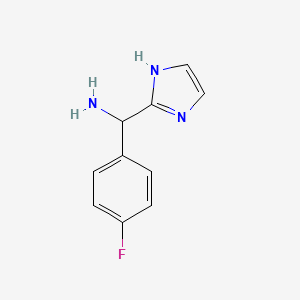
![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)

![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)
